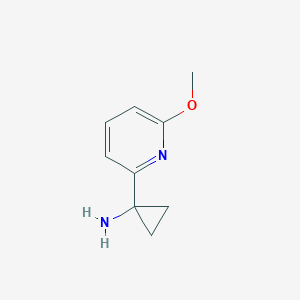
1-(6-Methylpyridin-2-YL)cyclopropanamine
Vue d'ensemble
Description
“1-(6-Methylpyridin-2-YL)cyclopropanamine” is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is also known by its IUPAC name “N-(2-pyridinylmethyl)cyclopropanamine” and has the InChI code "1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized using various methods. For instance, a related compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as X-ray diffraction, NMR, and computational methods. For example, a related compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was characterized by single crystal X-ray diffraction .Applications De Recherche Scientifique
1-(6-methylpyridin-2-yl)cyclopropanamine has been used in various scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. It has also been used in the study of biochemical and physiological effects. Additionally, it has been used in the synthesis of other compounds, such as 1-(6-methoxy-2-pyridin-2-yl)cyclopropanamine.
Mécanisme D'action
The mechanism of action of 1-(6-methylpyridin-2-yl)cyclopropanamine is not well understood. However, it is believed that the cyclopropane ring of the compound acts as a scaffold for the binding of other molecules. This allows the compound to interact with various biological targets and exert its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound can interact with various biological targets, such as enzymes, receptors, and transporters. This interaction can lead to a variety of biochemical and physiological effects, such as changes in gene expression, cell proliferation, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methylpyridin-2-yl)cyclopropanamine has several advantages and limitations for use in lab experiments. The compound is relatively easy to synthesize, and it is stable and non-toxic. Additionally, the compound is soluble in a variety of solvents, making it easy to use in various experiments. However, the compound is not commercially available, which can limit its use in experiments.
Orientations Futures
There are several potential future directions for 1-(6-methylpyridin-2-yl)cyclopropanamine. The compound could be further studied to better understand its biochemical and physiological effects. Additionally, the compound could be used in the synthesis of new pharmaceuticals or other compounds. Finally, the compound could be used in the development of new diagnostic tools or therapeutic agents.
Safety and Hazards
The safety data sheet for “1-(6-Methylpyridin-2-YL)cyclopropanamine” indicates that it is dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(6-methylpyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-8(11-7)9(10)5-6-9/h2-4H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIWFFWGSVVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274577 | |
| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060806-09-8 | |
| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)





